![molecular formula C18H24N2O3 B2955464 Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate CAS No. 2411255-33-7](/img/structure/B2955464.png)
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell proliferation. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, including medicinal chemistry, drug discovery, and material science. Additionally, it has a low toxicity profile, making it safe to handle in the laboratory. However, one of the limitations of using Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate is its cost. It is a relatively expensive compound, which may limit its use in some research applications.
Future Directions
There are several future directions for the study of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate. One potential direction is the further exploration of its anticancer activity and its potential as a cancer treatment. Additionally, further research could be conducted to investigate its antibacterial and antifungal activities and its potential as a new class of antibiotics. Furthermore, the synthesis of new derivatives of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate could be explored to improve its efficacy and reduce its cost. Overall, the study of Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate holds significant promise for the development of novel drugs and materials.
Synthesis Methods
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been synthesized using different methods, including the reaction of tert-butyl 3-phenyl-4-prop-2-enoyl-1-piperidinecarboxylate with 1,2-diaminoethane in the presence of triethylamine, and the reaction of tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate with hydrochloric acid. The synthesis method used depends on the desired yield and purity of the final product.
Scientific Research Applications
Tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a potential candidate for the development of novel drugs. Additionally, it has been used as a building block for the synthesis of other compounds, such as peptides and polymers.
properties
IUPAC Name |
tert-butyl 3-phenyl-4-prop-2-enoylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-16(21)20-12-11-19(17(22)23-18(2,3)4)13-15(20)14-9-7-6-8-10-14/h5-10,15H,1,11-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKLPULHFTNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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